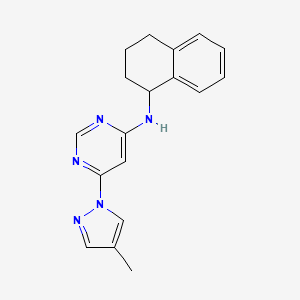

6-(4-methyl-1H-pyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine

Description

6-(4-Methyl-1H-pyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpyrazole moiety at position 6 and a 1,2,3,4-tetrahydronaphthalen-1-ylamine group at position 2. Its molecular formula is C₁₇H₁₈N₆, with a molecular weight of 306.37 g/mol. The tetrahydronaphthalene (tetralin) group confers lipophilicity, while the pyrimidine-pyrazole scaffold is common in kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

6-(4-methylpyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5/c1-13-10-21-23(11-13)18-9-17(19-12-20-18)22-16-8-4-6-14-5-2-3-7-15(14)16/h2-3,5,7,9-12,16H,4,6,8H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGFHYWCODYWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2)NC3CCCC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

MTK458 (EP-0035985)

- IUPAC Name : (R)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Molecular Formula : C₁₈H₁₆F₃N₅

- Molecular Weight : 359.35 g/mol

- Key Differences : Replaces the pyrimidine-pyrazole system with a pyrrolopyrimidine core and introduces a trifluoromethyl group. This modification enhances metabolic stability and selectivity for PINK1 kinase activation .

Compound 13 ()

- Structure: 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyrrolo[4,5-d]pyrimidin-4-amine

- Molecular Formula : C₂₀H₁₈F₃N₇

- Molecular Weight : 437.40 g/mol

- Key Differences: Substitutes the tetrahydronaphthalene group with a trifluoroethylamine and replaces the pyrimidine with a pyrrolo[4,5-d]pyrimidine.

Substituent Variants

N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Molecular Formula : C₁₃H₁₂ClN₅

- Molecular Weight : 273.72 g/mol

- Key Differences : Lacks the tetrahydronaphthalene group but includes a chlorophenylmethylamine substituent. The chlorine atom enhances halogen bonding, which may improve target binding affinity .

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

- Molecular Formula : C₈H₈ClN₅

- Molecular Weight : 217.63 g/mol

- Key Differences: A simpler analogue with a chlorine atom at position 4 and a methylpyrazole group.

Pharmacological and Physicochemical Comparisons

Key Research Findings

Structural Flexibility : The tetrahydronaphthalene group in the target compound provides a rigid, planar structure that may enhance interactions with hydrophobic binding pockets in enzymes or receptors .

Activity Trends : Compounds with trifluoromethyl or chloro substituents (e.g., MTK458, ) show improved potency compared to the target compound, suggesting electronegative groups are critical for activity .

Synthetic Challenges : The synthesis of pyrrolo[4,5-d]pyrimidine derivatives (e.g., Compound 13) requires multi-step protocols, whereas the target compound’s pyrimidine-pyrazole scaffold is more accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.